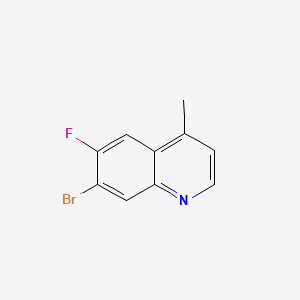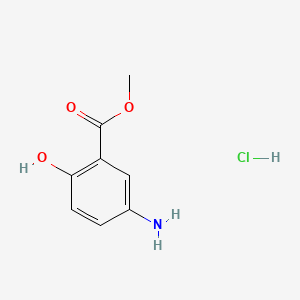
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, a methoxy group at position 6, and a propanoate ester group at position 2. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting dibromo compound is then subjected to esterification with methyl propanoate under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction: Products include less brominated or debrominated pyridine derivatives.
Oxidation: Products include hydroxylated or carbonylated pyridine derivatives.
科学的研究の応用
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate: Similar structure but with an acrylate group instead of a propanoate group.
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure but without the bromine atoms and methoxy group.
Uniqueness
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents makes it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
特性
分子式 |
C10H11Br2NO3 |
|---|---|
分子量 |
353.01 g/mol |
IUPAC名 |
methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H11Br2NO3/c1-15-9(14)4-3-8-6(11)5-7(12)10(13-8)16-2/h5H,3-4H2,1-2H3 |
InChIキー |
DGBRMXNALLUJRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)CCC(=O)OC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)


![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)








![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
